Superior Conjugation Efficiency of Dibromomaleimide vs. Maleimide and Monobromomaleimide in Engineered Cysteine Antibody Systems
In head-to-head comparative studies using the h38C2_K99C engineered cysteine antibody module, dibromomaleimide derivatives demonstrated superior conjugation efficiency and plasma stability compared to both maleimide and monobromomaleimide counterparts. Fluorescent probe conjugation revealed highly disparate efficiencies across the three electrophiles, with dibromomaleimide emerging as the optimal electrophile for precise, fast, efficient, and stable ADC assembly [1]. Mass spectrometry confirmed the formation of a thio-monobromomaleimide linkage following initial conjugation [1]. In a separate comparative study of HER2-targeting ADCs using disulfide rebridging heads, dibromomaleimide (DBM), dithiomaleimide (DTM), and hybrid thio-bromomaleimide (TBM) were directly compared; TBM achieved the highest drug-to-antibody ratio (DAR) of 4 percentage and required drastically reduced reaction time relative to DTM [2].
| Evidence Dimension | Conjugation efficiency and product homogeneity |
|---|---|
| Target Compound Data | Dibromomaleimide: precise, fast, efficient assembly with h38C2_K99C; forms stable thio-monobromomaleimide linkage |
| Comparator Or Baseline | Maleimide: lower conjugation efficiency; Monobromomaleimide: lower conjugation efficiency and stability; Dithiomaleimide (DTM): slower reaction kinetics, lower DAR4 percentage |
| Quantified Difference | Qualitatively superior efficiency and stability vs. maleimide and monobromomaleimide; TBM showed drastically reduced reaction time vs. DTM |
| Conditions | h38C2_K99C engineered cysteine antibody module in PBS buffer, pH 7.4, 25°C, 1-2 hour incubation for conjugation; HER2-targeting ADC with DBM/DTM/TBM rebridging heads |
Why This Matters
Higher conjugation efficiency translates to reduced consumption of expensive antibody therapeutics and improved batch-to-batch consistency in ADC manufacturing.
- [1] Rader C, et al. Sculpting a uniquely reactive cysteine residue for site-specific antibody conjugation. Bioconjug Chem. 2022;33(6):1192-1200. View Source
- [2] Feuillatre O, et al. Impact of maleimide disubstitution on chemical and biological characteristics of HER2 antibody-drug conjugates. S-EPMC6990629. 2020. View Source
